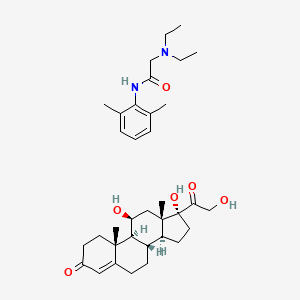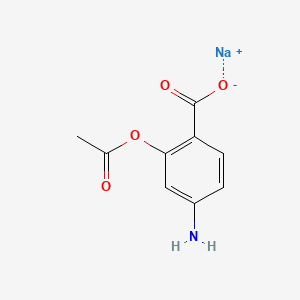
Salicylic acid, 4-amino-, acetate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-pas-natrium is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of para-aminosalicylic acid, which is commonly used in the treatment of tuberculosis. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-pas-natrium typically involves the acetylation of para-aminosalicylic acid. The reaction is carried out by treating para-aminosalicylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of Acetyl-pas-natrium involves large-scale acetylation processes. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl-pas-natrium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases and are carried out at elevated temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Acetyl-pas-natrium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Acetyl-pas-natrium involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of folic acid in bacteria, thereby exerting its antimicrobial effects. The compound binds to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, which is essential for bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Para-aminosalicylic acid: The parent compound of Acetyl-pas-natrium, used in the treatment of tuberculosis.
Acetylsalicylic acid:
N-acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.
Uniqueness
Acetyl-pas-natrium is unique due to its specific acetylation, which enhances its stability and modifies its biological activity. Unlike its parent compound, para-aminosalicylic acid, Acetyl-pas-natrium has improved pharmacokinetic properties, making it more effective in certain therapeutic applications.
Propriétés
Numéro CAS |
102338-90-9 |
|---|---|
Formule moléculaire |
C9H8NNaO4 |
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
sodium;2-acetyloxy-4-aminobenzoate |
InChI |
InChI=1S/C9H9NO4.Na/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13;/h2-4H,10H2,1H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
LRGBJMGTXPCKNU-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1)N)C(=O)[O-].[Na+] |
Numéros CAS associés |
102338-89-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



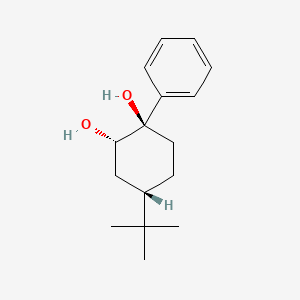
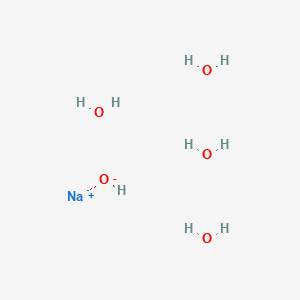
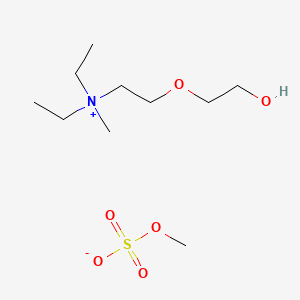


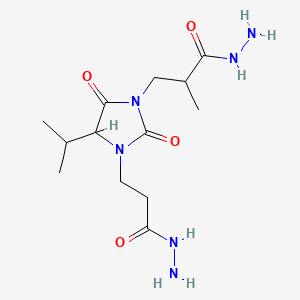
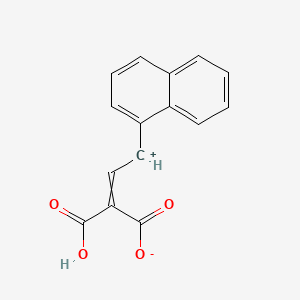



![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
